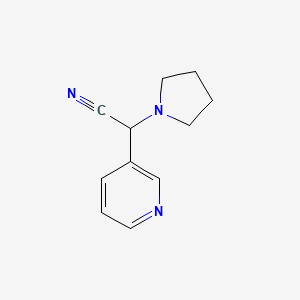

2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-2-pyrrolidin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGUUPTXLSESMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C#N)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile typically involves the reaction of pyridine derivatives with pyrrolidine and acetonitrile under specific conditions. Common synthetic routes may include:

Nucleophilic substitution reactions: where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base.

Cyclization reactions: involving the formation of the pyrrolidine ring from appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:

Continuous flow reactors: for efficient and scalable synthesis.

Catalytic processes: to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile can undergo various chemical reactions, including:

Oxidation: where the compound is oxidized to form corresponding oxides.

Reduction: leading to the formation of reduced derivatives.

Substitution: where functional groups on the pyridine or pyrrolidine rings are substituted with other groups.

Common Reagents and Conditions

Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

Reducing agents: like lithium aluminum hydride or sodium borohydride.

Substitution reagents: including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery

2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile is being investigated for its potential in drug development, particularly in the treatment of neurological disorders. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

2. Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research is ongoing to evaluate its efficacy against specific cancer cell lines, focusing on mechanisms of action and potential therapeutic benefits .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its pyridine and pyrrolidine moieties make it versatile for creating derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Antidepressants

A study explored the synthesis of novel antidepressant agents using this compound as a precursor. The derivatives demonstrated enhanced serotonin reuptake inhibition compared to existing treatments, indicating a promising direction for future antidepressant development .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. The results showed significant activity against several bacterial strains, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action for 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

Binding to active sites: of enzymes, inhibiting or activating their function.

Interacting with receptors: to modulate signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Pyridine Substitution Position : The 3-pyridinyl group in the target compound may offer distinct electronic effects compared to 2- or 4-substituted analogs. For example, 2-(Pyridin-4-yl)acetonitrile hydrochloride exhibits higher solubility due to its ionic form but reduced lipophilicity .

- Steric Effects : Bulky groups like diphenyl (3212-87-1) reduce reactivity at the nitrile carbon but enhance stability .

Biological Activity

2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile, a compound characterized by its pyridine and pyrrolidine moieties, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁N₃

- Molecular Weight : 161.20 g/mol

- CAS Number : 131988-63-1

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various pyridine and pyrrolidine derivatives, suggesting that compounds with similar structures may exhibit significant antibacterial and antifungal properties.

-

Antibacterial Activity :

- A study reported that certain pyrrolidine derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- The compound's structural features, such as halogen substitutions, were found to enhance bioactivity significantly.

- Antifungal Activity :

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in various studies:

- Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Pyridine ring | Enhances binding affinity to target enzymes |

| Pyrrolidine moiety | Contributes to overall stability and bioactivity |

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on various pyridine derivatives revealed that modifications in the substituents on the pyridine ring could lead to enhanced antimicrobial activity. For instance, compounds with electron-withdrawing groups showed improved efficacy against both Gram-positive and Gram-negative bacteria.

Case Study 2: Enzyme Targeting

Research focusing on enzyme inhibition demonstrated that specific substitutions on the pyrrolidine ring could significantly alter the inhibitory potency against TbMetRS. Compounds with a higher degree of substitution at the C-4 position exhibited better activity compared to those with fewer modifications .

Q & A

Basic: What are the optimal synthetic routes for 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile?

Methodological Answer:

The synthesis typically involves multicomponent reactions (MCRs) or nucleophilic substitution. A validated protocol includes:

- Step 1: Reacting 3-pyridineacetic acid derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile at 60–80°C for 12–24 hours .

- Step 2: Introducing the cyano group via a Rosenmund-von Braun reaction using CuCN or NaCN in DMF at elevated temperatures (100–120°C) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization: Slow evaporation from dichloromethane/hexane mixtures at 4°C yields suitable crystals .

- Data Collection: Use a diffractometer (e.g., Bruker D8 VENTURE) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement: SHELX programs (SHELXL for refinement, SHELXS for structure solution) to achieve R-factors < 0.06. Disordered regions (e.g., fluorine substituents) require constraints or split models .

Advanced: How can researchers resolve contradictions between computational and experimental NMR data?

Methodological Answer:

Discrepancies in or NMR shifts often arise from solvent effects or conformational flexibility. Strategies include:

- Validation: Compare computed (DFT/B3LYP/6-311+G(d,p)) and experimental spectra, adjusting for solvent polarity (e.g., chloroform-d vs. DMSO-d6) .

- Dynamic Effects: Perform variable-temperature NMR to identify rotamers or tautomers causing signal splitting .

- Crystallographic Cross-Check: Use SC-XRD to confirm dominant conformers and reassign NMR peaks accordingly .

Advanced: What mechanistic insights exist for the reactivity of the pyrrolidine-pyridine-acetonitrile scaffold?

Methodological Answer:

The pyrrolidine ring’s electron-rich nitrogen enhances nucleophilicity, while the pyridine moiety stabilizes intermediates via π-π stacking. Key findings:

- Kinetic Studies: Pseudo-first-order kinetics in acetonitrile substitution reactions (e.g., SN2 with alkyl halides) show rate constants of at 25°C .

- DFT Modeling: Transition states reveal steric hindrance from the pyrrolidine ring slows reactions at the α-carbon of acetonitrile .

- Isotopic Labeling: -labeling tracks nitrogen migration during cyclization reactions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H319/H335 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of acetonitrile vapors (P261/P304+P340 precautions) .

- Spill Management: Absorb with vermiculite and neutralize with 10% aqueous NaOH before disposal .

Advanced: How can researchers address the lack of bioactivity data for this compound?

Methodological Answer:

- High-Throughput Screening (HTS): Use fluorescence-based assays (e.g., kinase inhibition) at 10 µM concentrations in triplicate .

- Structural Analogues: Compare with imidazopyridine-acetonitrile derivatives showing IC₅₀ values of 0.5–5 µM against cancer cell lines .

- ADME Prediction: Apply QSAR models (e.g., SwissADME) to predict solubility () and cytochrome P450 interactions .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts: Use (R)-BINAP-Pd complexes for Suzuki couplings, achieving enantiomeric excess (ee) > 90% .

- Crystallization-Induced Diastereomer Resolution: Co-crystallize with L-tartaric acid to isolate desired (S)-enantiomers .

- HPLC Monitoring: Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) at 1.0 mL/min .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR: and NMR in CDCl₃ (δ 2.5–3.5 ppm for pyrrolidine protons; δ 115–120 ppm for nitrile carbons) .

- IR Spectroscopy: Strong absorption at 2240–2260 cm⁻¹ confirms the C≡N group .

- Mass Spectrometry: ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 216.1) .

Advanced: How can computational modeling guide functionalization of the pyridine ring?

Methodological Answer:

- Docking Studies: AutoDock Vina predicts binding affinities for pyridine-N-oxide derivatives in enzyme active sites (e.g., PARP-1) .

- Electrostatic Potential Maps: Gaussian09 calculates electron-deficient regions (pyridine C4) for electrophilic substitution .

- MD Simulations: GROMACS models solvation effects on substituent orientation during catalysis .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Reactor Design: Use continuous-flow systems to control exothermic cyanide reactions (T < 50°C) .

- Yield Optimization: Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for >80% recovery .

- Impurity Profiling: LC-MS/MS identifies byproducts (e.g., decyano derivatives) for process refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.